molecular formula C14H21N3O3 B1427032 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine CAS No. 1356963-09-1

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine

Cat. No. B1427032
M. Wt: 279.33 g/mol
InChI Key: CDZBOUBSLDKNBD-UHFFFAOYSA-N
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Description

“1-(3-Methoxy-4-nitrophenyl)piperazine” is a chemical compound with the empirical formula C11H15N3O3 and a molecular weight of 237.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for “1-(3-Methoxy-4-nitrophenyl)piperazine” is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(3-Methoxy-4-nitrophenyl)piperazine” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Applications

  • Novel Synthetic Routes : Research on aromatic nitro-group displacement reactions demonstrates novel synthetic pathways to substituted phenylacridones, suggesting that similar methodologies could be applied to synthesize derivatives of "1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine" for potential pharmacological use (Gorvin & Whalley, 1979).

  • Photoreagents for Protein Crosslinking : The use of 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling indicates the potential for nitrophenyl derivatives in biochemical research, including the study of protein-protein interactions (Jelenc, Cantor, & Simon, 1978).

Pharmacological Research

  • Antiarrhythmic Properties : Studies on isoquinoline derivatives containing nitrophenyl groups and their antiarrhythmic properties suggest a potential pharmacological application for structurally similar compounds, hinting at the therapeutic value of nitrophenyl derivatives (Markaryan et al., 2000).

  • Anticancer Activity : Research into the synthesis and anticancer activity of various Mannich bases derived from triazoles, including those with methoxy-nitrophenyl components, highlights the potential of such compounds in cancer research (Holla, Veerendra, Shivananda, & Poojary, 2003).

Materials Science

  • Dye Synthesis and Characterization : The synthesis and characterization of monoazo dyes incorporating nitrophenyl components illustrate applications in materials science, particularly in the development of novel dyes and pigments (Yang, You, Zhong, & Zhang, 2007).

Chemical Reactivity and Mechanism Studies

  • Reactivity of Thionocarbonates with Alicyclic Amines : Investigations into the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates provide fundamental insights into chemical reactivity, potentially informing the synthesis of novel compounds (Castro et al., 2001).

Safety And Hazards

Sigma-Aldrich classifies “1-(3-Methoxy-4-nitrophenyl)piperazine” as a combustible solid . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2)9-16(7-6-13(14)15)10-4-5-11(17(18)19)12(8-10)20-3/h4-5,8,13H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZBOUBSLDKNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine

Synthesis routes and methods

Procedure details

A solution of 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one (INTERMEDIATE 39) (278 mg, 1 mmol) and ammonium acetate (771 mg, 10.0 mmol) in MeOH (5 mL) was stirred at RT overnight. Sodium cyanoborohydride (75 mg, 1.2 mmol) were added. The reaction was stirred at RT for 2 h. MeOH (20 mL) and silica gel (5 g) was added. The mixture was concentrated in vacuo. The residue was purified by chromatography on silica gel (5% MeOH and 1% NH4OH in CH2Cl2) to give the title product (0.2 g, 72.0%).
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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